6-chloro-4-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
6-chloro-4-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C19H21ClN2O4 and its molecular weight is 376.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.1189848 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Structure Analysis
Research into compounds structurally related to 6-chloro-4-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one highlights their potential in scientific applications, particularly in the synthesis of complex molecules and structural analysis. For instance, the ab initio crystal structure determination from synchrotron X-ray powder diffraction data of chain functionalized pyrroles reveals the significance of these compounds in deducing molecular structures and understanding their physical properties, which is crucial for developing antitumoral agents (Silva et al., 2012).
Antitumoral and Antimicrobial Agents
Compounds with structures similar to the one have been synthesized for their potential use as antitumoral and antimicrobial agents. The study on the synthesis of novel benzodifuranyl derivatives derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities, suggesting the potential of such compounds in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Material Science and Electronics
Further research into related compounds demonstrates their application in material science and electronics. For example, the poly[bis(pyrrol-2-yl)arylenes] study illustrates the potential of using low oxidation potential monomers based on pyrrole via electropolymerization to create conducting polymers. These findings open new avenues for developing materials with specific electrical properties, which could be instrumental in the advancement of electronic devices and sensors (Sotzing et al., 1996).
Environmental Impact and Ecotoxicology
The environmental impact and ecotoxicological effects of benzoxazoid compounds, including DIMBOA and its degradation products, have been studied to understand their influence on soil organisms. These studies are essential for assessing the ecological safety of using such compounds in agriculture and their potential environmental risks. The research shows that these compounds are generally classified as low-risk to non-target soil organisms, providing valuable information for their safe use and management (Idinger et al., 2006).
Properties
IUPAC Name |
6-chloro-4-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]-1,4-benzoxazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-12-8-15(13(2)21(12)6-7-25-3)17(23)10-22-16-9-14(20)4-5-18(16)26-11-19(22)24/h4-5,8-9H,6-7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNXENFXQPFWNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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